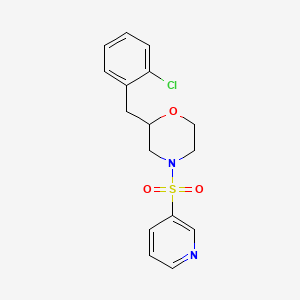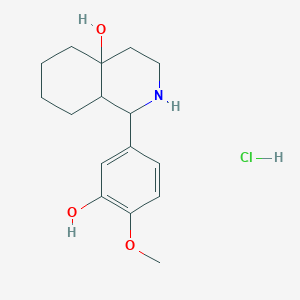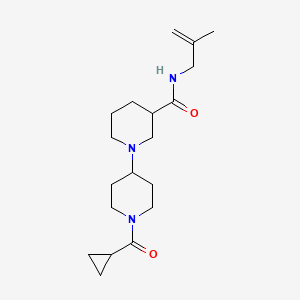![molecular formula C21H19BrN2O3 B6116029 2-[(1-bromo-2-naphthyl)oxy]-N'-(2-hydroxybenzylidene)butanohydrazide](/img/structure/B6116029.png)
2-[(1-bromo-2-naphthyl)oxy]-N'-(2-hydroxybenzylidene)butanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-bromo-2-naphthyl)oxy]-N'-(2-hydroxybenzylidene)butanohydrazide, also known as BNHB, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 2-[(1-bromo-2-naphthyl)oxy]-N'-(2-hydroxybenzylidene)butanohydrazide is not yet fully understood. However, it has been proposed that 2-[(1-bromo-2-naphthyl)oxy]-N'-(2-hydroxybenzylidene)butanohydrazide inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-[(1-bromo-2-naphthyl)oxy]-N'-(2-hydroxybenzylidene)butanohydrazide has also been found to inhibit the activity of various enzymes involved in the production of reactive oxygen species, leading to its antioxidant properties.
Biochemical and Physiological Effects:
2-[(1-bromo-2-naphthyl)oxy]-N'-(2-hydroxybenzylidene)butanohydrazide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in the production of reactive oxygen species, leading to its antioxidant properties. 2-[(1-bromo-2-naphthyl)oxy]-N'-(2-hydroxybenzylidene)butanohydrazide has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 2-[(1-bromo-2-naphthyl)oxy]-N'-(2-hydroxybenzylidene)butanohydrazide has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[(1-bromo-2-naphthyl)oxy]-N'-(2-hydroxybenzylidene)butanohydrazide is its potential therapeutic applications in various fields of scientific research, including cancer research and the treatment of inflammatory diseases. However, one limitation of 2-[(1-bromo-2-naphthyl)oxy]-N'-(2-hydroxybenzylidene)butanohydrazide is its low solubility in water, which can make it difficult to use in certain lab experiments.
Orientations Futures
There are various future directions for the study of 2-[(1-bromo-2-naphthyl)oxy]-N'-(2-hydroxybenzylidene)butanohydrazide. One direction is the exploration of its potential therapeutic applications in the treatment of various inflammatory diseases. Another direction is the optimization of its synthesis method to increase its solubility in water and improve its efficacy. Additionally, the study of the mechanism of action of 2-[(1-bromo-2-naphthyl)oxy]-N'-(2-hydroxybenzylidene)butanohydrazide is an important future direction, as it can lead to the development of more effective therapeutic agents.
Méthodes De Synthèse
The synthesis of 2-[(1-bromo-2-naphthyl)oxy]-N'-(2-hydroxybenzylidene)butanohydrazide involves the reaction of 2-bromonaphthalene with 2-amino-3-hydroxybenzaldehyde, followed by the addition of butanohydrazide. The resulting compound is then subjected to a reflux reaction in ethanol, resulting in the formation of 2-[(1-bromo-2-naphthyl)oxy]-N'-(2-hydroxybenzylidene)butanohydrazide. Alternative methods for synthesizing 2-[(1-bromo-2-naphthyl)oxy]-N'-(2-hydroxybenzylidene)butanohydrazide have also been explored, including the use of microwave irradiation and ultrasound-assisted synthesis.
Applications De Recherche Scientifique
2-[(1-bromo-2-naphthyl)oxy]-N'-(2-hydroxybenzylidene)butanohydrazide has been found to have potential therapeutic applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro and in vivo. 2-[(1-bromo-2-naphthyl)oxy]-N'-(2-hydroxybenzylidene)butanohydrazide has also been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O3/c1-2-18(21(26)24-23-13-15-8-4-6-10-17(15)25)27-19-12-11-14-7-3-5-9-16(14)20(19)22/h3-13,18,25H,2H2,1H3,(H,24,26)/b23-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENYPZLYQDRLIV-YDZHTSKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN=CC1=CC=CC=C1O)OC2=C(C3=CC=CC=C3C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)N/N=C/C1=CC=CC=C1O)OC2=C(C3=CC=CC=C3C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-allyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B6115950.png)

![N-(3,5-dimethoxyphenyl)-3-{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6115961.png)
![{4-[4-(2-chloro-5,6-difluoro-3-methylbenzoyl)-1-piperazinyl]-3-fluorophenyl}(phenyl)methanone](/img/structure/B6115967.png)

![2-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide](/img/structure/B6115979.png)
![1-benzyl-2-methyl-8-phenyl-1,5,6,7-tetrahydrocyclopenta[b]pyrrolo[2,3-e]pyridine-3-carboxamide](/img/structure/B6115995.png)
![6-(1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}piperidin-4-yl)-2-methylpyrimidin-4(3H)-one](/img/structure/B6116010.png)
![1-(4-fluorobenzyl)-3-{[(3-fluorobenzyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6116016.png)
![4-[3-({1-[(3-methyl-2-thienyl)carbonyl]-4-piperidinyl}oxy)benzoyl]morpholine](/img/structure/B6116035.png)

![N-[2-(isobutylamino)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6116043.png)

